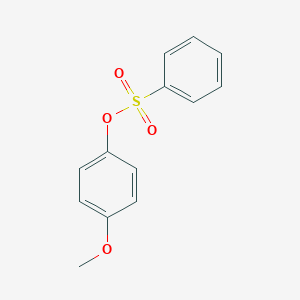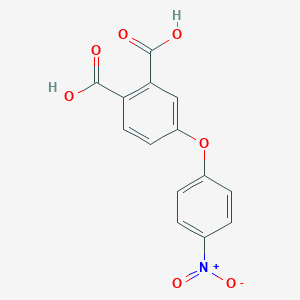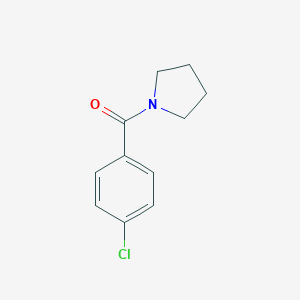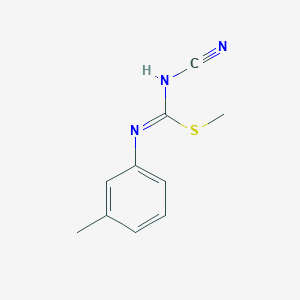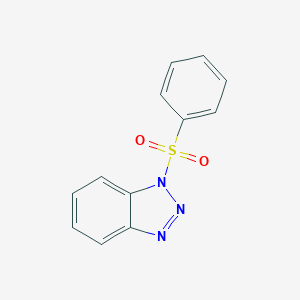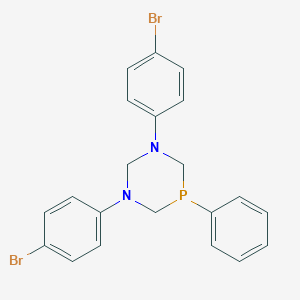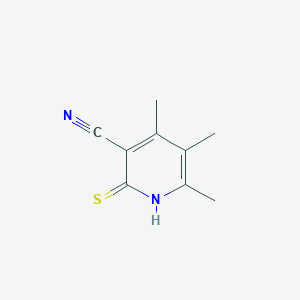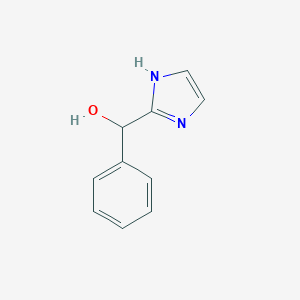
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
生化和生理效应
The biochemical and physiological effects of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester have been extensively studied. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
The advantages of using acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester in lab experiments include its potential applications in the field of medicinal chemistry, particularly in the treatment of Alzheimer's disease and cancer. However, there are also limitations to using this compound in lab experiments. For example, the yield of this compound can vary depending on the synthesis method used, which can affect the reproducibility of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the study of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester. One potential direction is to further investigate its mechanism of action, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer. Another direction is to explore the synthesis of analogs of this compound, which could potentially exhibit improved potency and selectivity. Additionally, the use of this compound in combination with other drugs could be explored, as it has been shown to enhance the activity of certain anticancer drugs.
合成方法
The synthesis of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester can be achieved through various methods. One such method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2-chloroethyl ethyl sulfide in the presence of triethylamine. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethyl 2-bromoacetate in the presence of potassium carbonate. The yield of this compound can vary depending on the synthesis method used.
科学研究应用
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
属性
CAS 编号 |
172984-39-3 |
|---|---|
产品名称 |
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
分子式 |
C22H26N2O3S |
分子量 |
398.5 g/mol |
IUPAC 名称 |
ethyl 2-(3-methyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H26N2O3S/c1-3-27-17(25)14-28-21-23-19-16-10-6-5-9-15(16)13-22(11-7-4-8-12-22)18(19)20(26)24(21)2/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChI 键 |
FQPHJCQYZPVDGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
规范 SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
其他 CAS 编号 |
172984-39-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
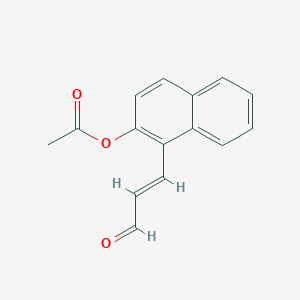
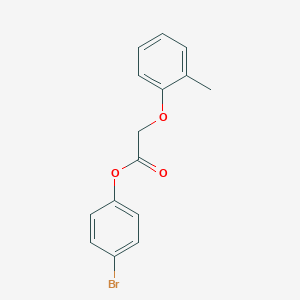
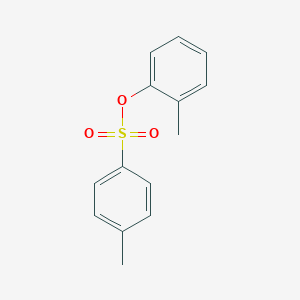
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
